molecular formula C14H12FNO3 B7733795 3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 6998-63-6

3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B7733795
CAS No.: 6998-63-6
M. Wt: 261.25 g/mol
InChI Key: FYQMEFAWDKZUJM-UHFFFAOYSA-N
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Description

3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone family This compound is characterized by the presence of an acetyl group, a fluorophenyl group, a hydroxy group, and a methyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridinone core, followed by the introduction of the acetyl, fluorophenyl, hydroxy, and methyl groups through various chemical reactions. Key steps may include:

    Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Fluorophenyl Group Addition: This step may involve nucleophilic aromatic substitution reactions using 4-fluorobenzene derivatives.

    Hydroxylation: Introduction of the hydroxy group can be achieved through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: The acetyl group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Pyridine, sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid, acetic acid.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Condensation Products: Imines, hydrazones.

Scientific Research Applications

3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The acetyl and hydroxy groups can form hydrogen bonds with active site residues, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine.

    3-acetyl-1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one: Similar structure but with a bromine atom instead of fluorine.

    3-acetyl-1-(4-methylphenyl)-4-hydroxy-6-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine, bromine, and methyl analogs. These properties can enhance its biological activity and make it a valuable compound for further research and development.

Properties

IUPAC Name

3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-8-7-12(18)13(9(2)17)14(19)16(8)11-5-3-10(15)4-6-11/h3-7,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQMEFAWDKZUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715891
Record name 3-Acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6998-63-6
Record name 3-Acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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